o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a hydroxy group, and an anisamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- typically involves multiple steps, including the introduction of the chloro and hydroxy groups, as well as the formation of the anisamide structure. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can participate in substitution reactions, often with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts may be used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities and materials.
Biology: In biological research, it may be used to study the effects of specific chemical modifications on biological systems, including enzyme interactions and cellular responses.
Medicine: In medicine, the compound’s unique structure may be explored for potential therapeutic applications, such as drug development and pharmacological studies.
Industry: In industrial applications, it may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
- o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methyl-
- o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-
Uniqueness: The uniqueness of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
28626-33-7 |
---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20) |
InChI Key |
KOWANBRZFLSWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.